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molecular formula C10H8F4O2 B8727170 4-(2,2,3,3-Tetrafluoropropoxy)benzaldehyde

4-(2,2,3,3-Tetrafluoropropoxy)benzaldehyde

Cat. No. B8727170
M. Wt: 236.16 g/mol
InChI Key: FTSSUDZMEFSMLS-UHFFFAOYSA-N
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Patent
US05663410

Procedure details

A mixture of 500 g of 4-(2,2,3,3-tetrafluoropropoxy)benzaldehyde, 183 g of cyanoacetic acid, 250 ml of pyridine and 250 ml of piperidine are heated with stirring and allowed to react for 1 hour at 110° C. A further 36.6 g of cyanoacetic acid are then added and the mixture is allowed to react for a further 30 minutes at 110° C. The reaction mixture is cooled, distilled under reduced pressure and 433.1 g of 4-(2,2,3,3-tetrafluoropropoxy)cinnamonitrile are obtained (yield: 78%; purity 95%) in the form of a mixture of isomers which contains cis-4-(2,2,3,3-tetrafluoropropoxy)cinnamonitrile and trans-4-(2,2,3,3-tetrafluoropropoxy)cinnamonitrile in a molar ratio cis:trans of approximately 1.35 to 1.8:1 (corresponding to a weight ratio of about (58 to 64):(42 to 36)) and in addition up to about 3% by weight of piperidine and 2% by weight of unidentified impurities and resins.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
183 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
36.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
FC(F)(C(F)F)COC1C=CC(C=O)=CC=1.C(CC(O)=O)#N.N1CCCCC1.[F:29][C:30]([F:46])([CH:43]([F:45])[F:44])[CH2:31][O:32][C:33]1[CH:42]=[CH:41][C:36](/[CH:37]=[CH:38]\[C:39]#[N:40])=[CH:35][CH:34]=1.FC(F)(C(F)F)COC1C=CC(/C=C/C#N)=CC=1>N1C=CC=CC=1>[F:29][C:30]([F:46])([CH:43]([F:44])[F:45])[CH2:31][O:32][C:33]1[CH:42]=[CH:41][C:36]([CH:37]=[CH:38][C:39]#[N:40])=[CH:35][CH:34]=1

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
FC(COC1=CC=C(C=O)C=C1)(C(F)F)F
Name
Quantity
183 g
Type
reactant
Smiles
C(#N)CC(=O)O
Name
Quantity
250 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
250 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
36.6 g
Type
reactant
Smiles
C(#N)CC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(COC1=CC=C(\C=C/C#N)C=C1)(C(F)F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(COC1=CC=C(/C=C/C#N)C=C1)(C(F)F)F
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
are heated
CUSTOM
Type
CUSTOM
Details
to react for 1 hour at 110° C
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to react for a further 30 minutes at 110° C
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure and 433.1 g of 4-(2,2,3,3-tetrafluoropropoxy)cinnamonitrile
CUSTOM
Type
CUSTOM
Details
are obtained (yield: 78%; purity 95%)
ADDITION
Type
ADDITION
Details
in the form of a mixture of isomers which

Outcomes

Product
Name
Type
Smiles
FC(COC1=CC=C(C=CC#N)C=C1)(C(F)F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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